molecular formula C19H24Cl2N2O B034800 K II Analgesic CAS No. 106709-52-8

K II Analgesic

Cat. No. B034800
M. Wt: 367.3 g/mol
InChI Key: PXKSAXUKRMRORY-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K II Analgesic is a synthetic compound that has been developed for its potential use as a painkiller. This compound is being studied for its potential to provide pain relief without the negative side effects that are often associated with traditional painkillers. The purpose of

Mechanism Of Action

The mechanism of action of K II Analgesic is not fully understood. However, it is believed that K II Analgesic works by blocking the transmission of pain signals in the nervous system. This is accomplished by binding to specific receptors in the brain and spinal cord.

Biochemical And Physiological Effects

K II Analgesic has been shown to have several biochemical and physiological effects. These effects include the reduction of pain and inflammation, as well as the reduction of anxiety and depression. In addition, K II Analgesic has been shown to have a low potential for addiction and abuse.

Advantages And Limitations For Lab Experiments

One of the advantages of K II Analgesic for lab experiments is its low potential for addiction and abuse. This makes it a safer alternative to traditional painkillers for use in animal studies. However, one limitation of K II Analgesic is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on K II Analgesic. One area of research is the development of new synthesis methods that can produce K II Analgesic in larger quantities. Another area of research is the study of the long-term effects of K II Analgesic on the nervous system. Finally, researchers are also exploring the potential of K II Analgesic for the treatment of other conditions, such as anxiety and depression.
Conclusion
In conclusion, K II Analgesic is a synthetic compound that has shown promise as a painkiller with a low potential for addiction and abuse. The synthesis of K II Analgesic involves several steps, and it has been the subject of several scientific studies. While the mechanism of action of K II Analgesic is not fully understood, it is believed to work by blocking the transmission of pain signals in the nervous system. K II Analgesic has several biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. Finally, there are several future directions for research on K II Analgesic, including the development of new synthesis methods and the study of its potential for the treatment of other conditions.

Synthesis Methods

The synthesis of K II Analgesic involves several steps. The first step is the preparation of the starting materials, which include 2,6-dimethylphenol and 1-bromo-3-chloropropane. These materials are then combined in the presence of a base and a solvent to form the intermediate product. The intermediate product is then reacted with a reducing agent to produce the final product, K II Analgesic.

Scientific Research Applications

K II Analgesic has been the subject of several scientific studies. These studies have focused on the potential of K II Analgesic to provide pain relief without the negative side effects that are often associated with traditional painkillers. In addition, K II Analgesic has been studied for its potential to reduce inflammation and to provide relief from neuropathic pain.

properties

CAS RN

106709-52-8

Product Name

K II Analgesic

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S,2R)-2-(2,5-dihydropyrrol-1-yl)cyclohexyl]-N-methylacetamide

InChI

InChI=1S/C19H24Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h4-5,8-9,12,17-18H,2-3,6-7,10-11,13H2,1H3/t17-,18+/m0/s1

InChI Key

PXKSAXUKRMRORY-ZWKOTPCHSA-N

Isomeric SMILES

CN([C@H]1CCCC[C@H]1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

SMILES

CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

synonyms

3,4-dichloro-N-methyl-N-(2-(1-delta(3)-pyrrolinyl)-cyclohexyl)benzeneacetamide
K II analgesic

Origin of Product

United States

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